N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C23H21ClN4O3 and its molecular weight is 436.9. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
-
Enzyme Inhibition :
- The compound has been identified as an inhibitor of certain enzymes involved in cancer proliferation and inflammation. For instance, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Additionally, it has shown potential as an inhibitor of myeloperoxidase (MPO), which plays a role in neuroinflammatory disorders .
- Antitumor Activity :
Biological Activity Data
The following table summarizes the biological activity data related to this compound:
Biological Target | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Dihydrofolate Reductase (DHFR) | Enzyme Inhibition | 0.21 | |
Tumor Cell Lines | Cytotoxicity | 0.190 | |
Myeloperoxidase (MPO) | Enzyme Inhibition | Not specified |
Case Studies
- Preclinical Evaluation :
-
Neuroinflammatory Disorders :
- Research indicated that the compound's inhibition of MPO could provide therapeutic benefits in conditions characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis. Its ability to modulate inflammatory pathways suggests a dual role in both neuroprotection and anti-inflammatory activity .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-3-27-14-25-21-17(15-7-5-4-6-8-15)12-28(22(21)23(27)30)13-20(29)26-16-9-10-19(31-2)18(24)11-16/h4-12,14H,3,13H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNWYFTJIZMCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.